molecular formula C13H15BrN4S B12263623 1-[(2-Bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

1-[(2-Bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B12263623
M. Wt: 339.26 g/mol
InChI Key: MXKJQJVKYDDJBB-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a bromophenylmethyl group and a thiadiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the reaction of 2-bromobenzyl chloride with 1-(1,2,5-thiadiazol-3-yl)piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions.

    Cyclization: The compound can form cyclic structures under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized forms of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole ring.

Scientific Research Applications

1-[(2-Bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and thiadiazolyl groups. These interactions can modulate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the combination of the bromophenyl and thiadiazolyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C13H15BrN4S

Molecular Weight

339.26 g/mol

IUPAC Name

3-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole

InChI

InChI=1S/C13H15BrN4S/c14-12-4-2-1-3-11(12)10-17-5-7-18(8-6-17)13-9-15-19-16-13/h1-4,9H,5-8,10H2

InChI Key

MXKJQJVKYDDJBB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C3=NSN=C3

Origin of Product

United States

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